

meso-1,2-Diphenylethylenediamine molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	meso-1,2-Diphenylethylenediamine
Cat. No.:	B1233172

[Get Quote](#)

In-Depth Technical Guide to meso-1,2-Diphenylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **meso-1,2-Diphenylethylenediamine**, a key organic compound utilized in various advanced chemical syntheses. This document outlines its fundamental molecular properties, detailed experimental protocols for its synthesis, and its applications, particularly in the realm of asymmetric catalysis.

Core Molecular Data

meso-1,2-Diphenylethylenediamine, also known as meso-stilbenediamine, is an achiral diamine despite possessing two stereogenic centers, due to a plane of symmetry. Its molecular characteristics are fundamental to its role in chemical synthesis.

Property	Value	Citation(s)
Molecular Formula	C ₁₄ H ₁₆ N ₂	[1] [2] [3]
Molecular Weight	212.29 g/mol	[1] [2] [3]
CAS Number	951-87-1	[2] [3]
Appearance	White to off-white crystalline powder	[1]
Melting Point	118-122 °C	[2]

Synthesis and Experimental Protocols

The synthesis of 1,2-diphenylethylenediamine typically proceeds via the formation of a racemic mixture of the (R,R) and (S,S) enantiomers, from which the meso isomer can be separated, or through stereoselective routes that directly yield the meso form. A common laboratory-scale synthesis of the racemic mixture, which is a precursor or isomeric relative of the meso form, is detailed below.

Experimental Protocol: Synthesis of (\pm)-1,2-Diphenylethylenediamine

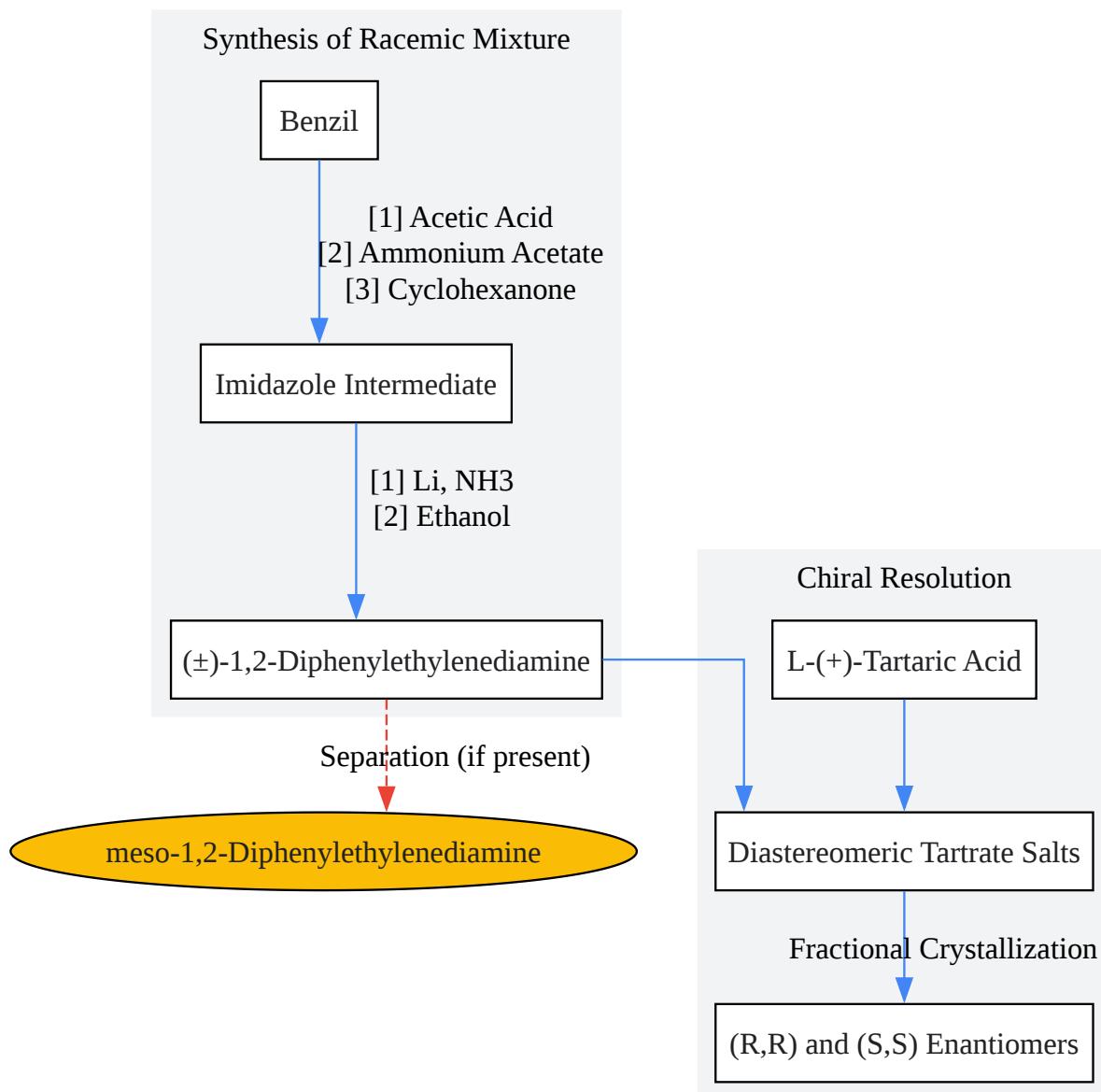
This protocol outlines a two-step synthesis of the racemic diamine starting from benzil.

Step 1: Synthesis of 2,2-spirocyclohexane-4,5-diphenyl-2H-imidazole

- In a 2-liter, three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine 1.0 L of glacial acetic acid, 158 g (0.75 mol) of benzil, 400 g of ammonium acetate, and 80 mL (0.77 mol) of cyclohexanone.[\[1\]](#)
- Heat the mixture at reflux with stirring for 1.5 hours. The solution will change color from light yellow to dark green.[\[1\]](#)[\[3\]](#)
- While still hot, pour the reaction mixture into 3 L of vigorously stirred water.[\[1\]](#)
- Allow the mixture to cool to room temperature overnight to facilitate crystallization.[\[1\]](#)

- Collect the resulting yellowish-green crystals by filtration, wash them four times with 300 mL of water, and crush them in a mortar.[1][3]
- Dry the product under reduced pressure to yield 205–210 g (95–97%) of the imidazole intermediate.[1][3]

Step 2: Reduction to (\pm)-1,2-Diphenylethylenediamine


- In a 2-liter, four-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and a dry ice condenser, add 72.0 g (0.250 mol) of the imidazole synthesized in Step 1.[1]
- Flush the flask with argon and add 400 mL of tetrahydrofuran (THF). Stir until all solids have dissolved.[1]
- Cool the mixture to -78 °C using a dry ice/acetone bath and introduce gaseous ammonia until the liquid volume increases by approximately 400 mL.[1]
- Slowly add 6.94 g (1.00 mol) of lithium wire in small pieces, ensuring the temperature does not exceed -65 °C.[1]
- After the addition of lithium is complete, stir the mixture for 30 minutes.[1]
- Slowly add 30 mL (1.0 mol) of ethanol, followed by stirring for an additional 20 minutes.[1]
- Add 70 g of ammonium chloride and allow the mixture to warm to 0 °C.[1]
- Carefully add 400 mL of water and separate the phases. The racemic diamine is then isolated through a series of acid-base extractions.[1][3]

Note: The meso isomer is a common impurity that can form during the synthesis of the racemic mixture and may be separated by crystallization.[1]

Logical Workflow for Synthesis and Resolution

The following diagram illustrates the general workflow for the synthesis of the racemic mixture of 1,2-diphenylethylenediamine and its subsequent resolution to obtain the individual

enantiomers. The separation of the meso isomer, if present, would typically be performed on the racemic mixture prior to resolution.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. [Organic Syntheses Procedure](http://orgsyn.org) [orgsyn.org]
- To cite this document: BenchChem. [meso-1,2-Diphenylethylenediamine molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1233172#meso-1-2-diphenylethylenediamine-molecular-weight-and-formula\]](https://www.benchchem.com/product/b1233172#meso-1-2-diphenylethylenediamine-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

